molecular formula C7H8O B14459229 2-Cyclohexen-1-one, 4-methylene- CAS No. 66629-58-1

2-Cyclohexen-1-one, 4-methylene-

Cat. No.: B14459229
CAS No.: 66629-58-1
M. Wt: 108.14 g/mol
InChI Key: HKXCSLFSPLVQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 4-methylene- is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexenone, characterized by the presence of a methylene group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes catalytic processes due to their efficiency and scalability. The catalytic oxidation of cyclohexene is a preferred method in industrial settings .

Types of Reactions:

    Oxidation: 2-Cyclohexen-1-one, 4-methylene- can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form cyclohexanone derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the methylene group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of cyclohexenone.

    Reduction: Cyclohexanone derivatives.

    Substitution: Substituted cyclohexenone products.

Scientific Research Applications

2-Cyclohexen-1-one, 4-methylene- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-methylene- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the methylene group, which enhances the compound’s electrophilic nature .

Properties

IUPAC Name

4-methylidenecyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2,4H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCSLFSPLVQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450312
Record name 2-Cyclohexen-1-one, 4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66629-58-1
Record name 2-Cyclohexen-1-one, 4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.